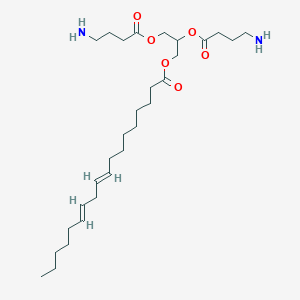
2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate, also known as BAP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAP is a derivative of linoleic acid, a polyunsaturated fatty acid that is essential for human health. The synthesis method of BAP involves the reaction of linoleic acid with 4-aminobutanoic acid and succinic anhydride.
科学的研究の応用
2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to have potential therapeutic applications in a variety of fields, including cancer research, neurodegenerative diseases, and cardiovascular disease. In cancer research, 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neurodegenerative diseases, 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to protect neurons from damage and reduce inflammation. In cardiovascular disease, 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to reduce oxidative stress and improve endothelial function.
作用機序
The mechanism of action of 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular metabolism and energy balance. 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has also been shown to inhibit the mTOR pathway, which is involved in regulating cell growth and proliferation.
生化学的および生理学的効果
2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to induce apoptosis and inhibit cell growth. In neurons, 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to protect against oxidative stress and reduce inflammation. In cardiovascular cells, 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to reduce oxidative stress and improve endothelial function.
実験室実験の利点と制限
2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also soluble in water and organic solvents, which makes it easy to work with in the lab. However, 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, more research is needed to determine its safety and efficacy in humans.
将来の方向性
For research on 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate include the development of 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate derivatives, investigation of its role in other diseases, and determination of optimal dosing and administration.
合成法
2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate is synthesized by the reaction of linoleic acid with 4-aminobutanoic acid and succinic anhydride. The reaction takes place in the presence of a catalyst, such as triethylamine, and is typically carried out in a solvent, such as dimethylformamide. The resulting product is a white powder that is soluble in water and organic solvents.
特性
CAS番号 |
108920-55-4 |
|---|---|
製品名 |
2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate |
分子式 |
C29H52N2O6 |
分子量 |
524.7 g/mol |
IUPAC名 |
2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C29H52N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-27(32)35-24-26(37-29(34)21-18-23-31)25-36-28(33)20-17-22-30/h6-7,9-10,26H,2-5,8,11-25,30-31H2,1H3/b7-6+,10-9+ |
InChIキー |
GOOTVQNYEGOTOF-AVQMFFATSA-N |
異性体SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCN)OC(=O)CCCN |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCN)OC(=O)CCCN |
正規SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCN)OC(=O)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



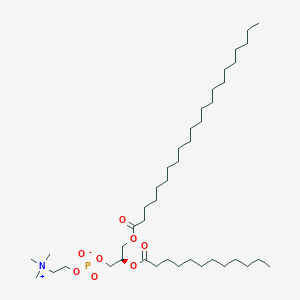
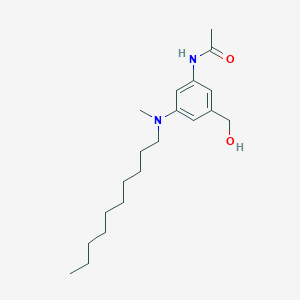
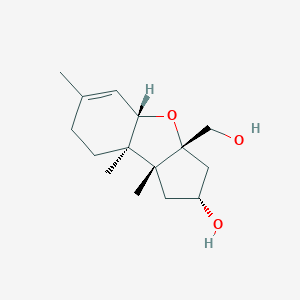

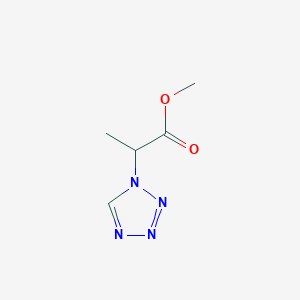
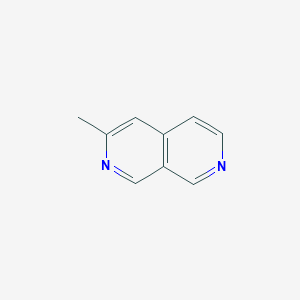
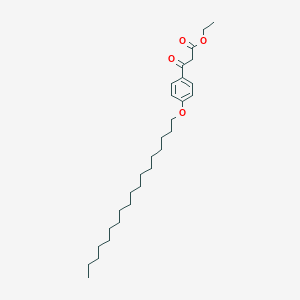
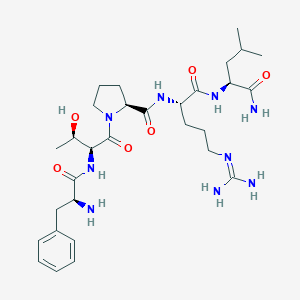
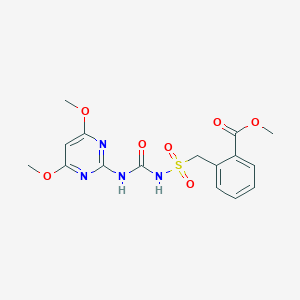
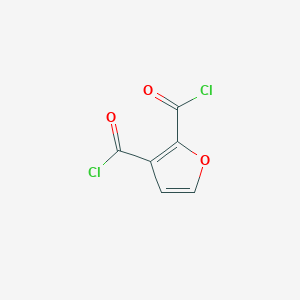
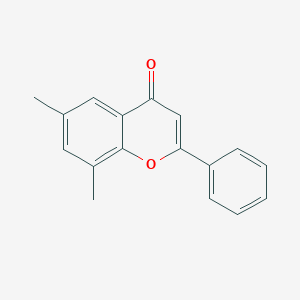
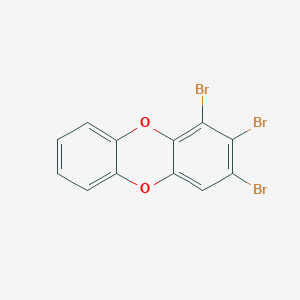
![2-[[(2S,4aS,6aR,6aS,6bR,8aR,12aR,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-2-yl]methoxycarbonyl]benzoic acid](/img/structure/B33756.png)
![ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B33758.png)